Pyridine-2sulfamic acid amide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7N3O2S |
|---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
2-(sulfamoylamino)pyridine |
InChI |
InChI=1S/C5H7N3O2S/c6-11(9,10)8-5-3-1-2-4-7-5/h1-4H,(H,7,8)(H2,6,9,10) |
InChI Key |
OAAFRYCMKRINHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for Pyridine 2 Sulfamic Acid Amide and Analogues
Strategies for Sulfamide (B24259) Moiety Incorporation into Pyridine (B92270) Scaffolds
The formation of the S-N bond is the cornerstone of sulfonamide synthesis. thieme-connect.com The methods to achieve this can be broadly categorized into direct approaches, where a pre-formed sulfamoyl group is attached to the pyridine ring, and stepwise approaches, which involve building the sulfamide from pyridine-substituted precursors.
Direct sulfamidation involves the reaction of an aminopyridine with a suitable sulfamoylating agent. The most common precursor for this approach is 2-aminopyridine (B139424), which can serve as a starting material for the synthesis of various derivatives. scientificlabs.ie A prevalent method involves reacting the aminopyridine with a substituted benzenesulfonyl chloride in a solvent like dichloromethane at room temperature. eurjchem.com This reaction is a straightforward and effective way to produce a range of N-(pyridin-2-yl)benzenesulfonamide derivatives.
Another direct approach is the reaction of an amine with a stable sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). thieme-connect.com This reagent avoids the use of gaseous sulfur dioxide and can react with anilines and iodine to form sulfamides. organic-chemistry.org
Table 1: Examples of Direct Sulfamidation Approaches
| Amine Precursor | Sulfonylating Agent | Conditions | Product Type |
|---|---|---|---|
| 2-Aminopyridine | Substituted Benzene (B151609) Sulfonyl Chloride | Dichloromethane, Room Temperature, 2-6 hours | N-(pyridin-2-yl)benzenesulfonamide |
An alternative strategy involves starting with a pyridine molecule that already contains the sulfur component, typically as a sulfonyl chloride, and then forming the final amide bond. Pyridine-2-sulfonyl chloride can be reacted with a wide variety of primary and secondary amines to yield the desired pyridine-2-sulfamic acid amides. This method offers the flexibility to introduce diverse functionalities on the amide nitrogen.
The synthesis of sulfonamides directly from sulfonic acids or their sodium salts under microwave irradiation also represents a viable pathway, known for good functional group tolerance and high yields. organic-chemistry.org Additionally, amine-derived sulfonate salts can react with cyanuric chloride and triethylamine to produce sulfonamides in good to excellent yields at room temperature. organic-chemistry.org
Amide Bond Formation in Pyridine-Sulfonamide Synthesis
The formation of the amide bond, specifically the sulfonamide linkage (S-N bond), is the critical step in these syntheses. Both long-established and contemporary methods are employed to achieve this transformation efficiently.
The most classic and widely used method for forming a sulfonamide bond is the reaction between a sulfonyl chloride and an amine. thieme-connect.com This reaction, often referred to as the Schotten-Baumann reaction when applied to acyl chlorides, typically proceeds in the presence of a base, such as pyridine or a tertiary amine, to neutralize the HCl by-product. fishersci.co.uk The reaction is robust and can be performed with sulfonyl chlorides generated in situ from sulfonic acids using reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk The traditional synthesis often involves sulfonyl chlorides prepared using chlorosulfonic acid or concentrated sulfuric acid, though these reagents pose environmental and safety concerns. thieme-connect.com
Table 2: Conventional Amidation Protocol
| Electrophile | Nucleophile | Base/Solvent | Key Features |
|---|---|---|---|
| Pyridine-2-sulfonyl chloride | Primary/Secondary Amine | Pyridine or Triethylamine / Dichloromethane | Robust, high-yielding, generates HCl byproduct. |
Modern organic synthesis has introduced more sophisticated and milder techniques for sulfonamide formation, often utilizing catalytic systems to improve efficiency and substrate scope. thieme-connect.com
Catalytic Oxidative Coupling: These methods construct the S-N bond through the interaction of a sulfur reagent (like a thiol or sulfinic acid), a nitrogen reagent (an amine), and an oxidant. thieme-connect.com For example, aryl thiols and amines can undergo oxidative S-N coupling under metal-free conditions using I2O5. thieme-connect.com
Sulfur Dioxide Surrogates: Reagents like DABSO provide a solid, stable source of SO2. Copper-catalyzed oxidative coupling of DABSO with hydrazines and amines can produce sulfonamides under mild conditions. thieme-connect.com
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed coupling of aryl iodides with DABSO can generate aryl ammonium sulfinates, which are then converted to sulfonamides in a one-pot process by treatment with an amine and sodium hypochlorite. organic-chemistry.org Copper-catalyzed N-arylation of sulfonamides in water without a ligand is another efficient, environmentally friendly method. organic-chemistry.org
One-Pot Decarboxylative Sulfonamidation: A novel strategy allows for the synthesis of sulfonamides from readily available carboxylic acids and amines. This method uses copper-mediated ligand-to-metal charge transfer to convert an aromatic carboxylic acid into a sulfonyl chloride, which is then aminated in the same pot. nih.govacs.org
Activation of Primary Sulfonamides: Primary sulfonamides, which are often considered unreactive, can be activated to form sulfonyl chlorides, which are powerful electrophiles. A pyrylium salt, Pyry-BF4, has been used to activate the NH2 group of primary sulfonamides, enabling their conversion to sulfonyl chlorides under mild conditions for subsequent reaction with various nucleophiles. nih.gov
Table 3: Comparison of Conventional and Advanced Amidation Techniques
| Technique | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Conventional | Sulfonyl Chloride, Amine, Base | Simple, robust, high yields for many substrates. thieme-connect.com | Harsh reagents (e.g., chlorosulfonic acid) may be needed for precursor synthesis. thieme-connect.com |
| Catalytic Oxidation | Thiol/Sulfinic Acid, Amine, Oxidant | Milder conditions, avoids pre-functionalization to sulfonyl chloride. thieme-connect.com | May require specific catalysts and oxidants. |
| SO2 Surrogates | DABSO, Amine, Catalyst (e.g., Cu) | Avoids gaseous SO2, stable reagents. thieme-connect.com | Requires a surrogate and often a catalyst. |
| Metal-Catalyzed Coupling | Aryl Halide, Sulfonamide, Catalyst (e.g., Pd, Cu) | Broad substrate scope, good for C-N bond formation. organic-chemistry.org | Metal catalyst required, potential for contamination. |
| Decarboxylative Sulfonamidation | Carboxylic Acid, Amine, Cu-catalyst, SO2 | Uses common starting materials for amide synthesis. nih.gov | Multi-component reaction, requires photocatalysis. |
| Primary Sulfonamide Activation | Primary Sulfonamide, Pyry-BF4, MgCl2 | Enables late-stage functionalization of existing sulfonamides. nih.gov | Requires a specific activating agent. |
Starting Material Design and Precursor Chemistry
The choice and synthesis of starting materials are critical for the efficient construction of Pyridine-2-sulfamic acid amide and its analogues. The primary precursors are derivatives of pyridine and a source of the sulfonyl group.
For direct sulfamidation, the key starting material is typically 2-aminopyridine or a substituted variant. eurjchem.com For the alternative approach, the crucial precursor is pyridine-2-sulfonyl chloride. The synthesis of this intermediate often starts from pyridine-2-carboxylic acid (picolinic acid). The reaction of picolinic acid with thionyl chloride is a common method to generate the corresponding acid chloride in situ, which can then be used to form amides. nih.gov
The synthesis of pyridine derivatives themselves can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia. ijnrd.org More modern approaches include the single-step conversion of N-vinyl or N-aryl amides into pyridine derivatives using trifluoromethanesulfonic anhydride for amide activation, followed by annulation with a π-nucleophile like an alkyne. organic-chemistry.org This allows for the construction of highly substituted pyridine rings with precise control over substituent placement. organic-chemistry.org
Utilization of Aminopyridines and Substituted Sulfamic Acids
The direct reaction between an aminopyridine, such as 2-aminopyridine, and sulfamic acid or its derivatives represents a fundamental approach to forming the N-pyridylsulfamic acid amide linkage. This method relies on the nucleophilic character of the pyridine's amino group attacking the electrophilic sulfur atom of the sulfamic acid. The reaction is typically driven by thermal means, often requiring elevated temperatures to proceed at a reasonable rate. The simplicity of the reactants makes this an attractive, atom-economical pathway, although it can be limited by issues of reactivity and selectivity, particularly with complex substrates.
Role of Sulfur Trioxide-Amine/Amide Complexes in Sulfation
Sulfur trioxide (SO₃) is a powerful sulfating agent, but its high reactivity and difficult handling make its direct use challenging. To moderate its reactivity and improve ease of handling, SO₃ is often used as a complex with a Lewis base, such as an amine or an amide. nih.gov These complexes serve as stable, solid, and effective sources of electrophilic SO₃ for sulfation and sulfamation reactions. nih.govlifechempharma.com
The sulfur trioxide pyridine complex (C₅H₅N·SO₃) is a widely utilized reagent for the sulfamation of primary and secondary amines. researchgate.netwikipedia.org The reaction involves the nucleophilic attack of the amine on the sulfur atom of the complex, leading to the formation of the corresponding sulfamic acid, with the release of pyridine. wikipedia.org The choice of the amine in the complex (e.g., pyridine, trimethylamine, triethylamine, dimethylformamide) can influence the reagent's reactivity and substrate compatibility, allowing for a degree of tuning in the synthetic process. nih.govresearchgate.net Electron-donating groups on the amine substrate tend to promote the sulfamation reaction. researchgate.net
Table 1: Common Sulfur Trioxide-Amine Complexes in Sulfation Chemistry
| Complex Name | Formula | Form | Key Applications |
|---|---|---|---|
| Sulfur Trioxide Pyridine | C₅H₅N·SO₃ | Colorless Solid | Sulfamation of amines, sulfation of alcohols, Parikh-Doering oxidation. lifechempharma.comwikipedia.org |
| Sulfur Trioxide Trimethylamine | (CH₃)₃N·SO₃ | Colorless Solid | Sulfation of alcohols and phenols, particularly in complex molecules. nih.gov |
| Sulfur Trioxide Triethylamine | (C₂H₅)₃N·SO₃ | Colorless Solid | Sulfation of a wide range of small organic molecules like flavonoids and steroids. nih.gov |
| Sulfur Trioxide Dimethylformamide | (CH₃)₂NCHO·SO₃ | Colorless Solid | Sulfation of polysaccharides and polyphenolic flavonoids. nih.gov |
Catalysis in Pyridine-2-sulfamic Acid Amide Synthesis
Catalysis offers a means to enhance the efficiency, selectivity, and sustainability of synthetic routes to Pyridine-2-sulfamic acid amide. Various catalytic systems, including acid, organocatalytic, and metal-free approaches, have been explored for the formation of sulfonamide and sulfamide bonds.
Acid Catalysis (e.g., Sulfuric Acid, Sulfamic Acid)
Brønsted acids like sulfuric acid can catalyze the N-sulfamation reaction by protonating one of the reactants, thereby increasing its electrophilicity or nucleophilicity. For instance, protonation of sulfamic acid could facilitate the departure of a water molecule, generating a more potent sulfating intermediate. Sulfamic acid itself, being a solid acid catalyst, is non-volatile, non-corrosive, and inexpensive, making it a green catalytic option for various organic transformations. scielo.br Its application in promoting reactions like the synthesis of imidazoles and pyrroles highlights its potential to facilitate condensations and bond formations that are analogous to sulfamide synthesis. researchgate.netresearchgate.net
Organocatalytic Approaches (e.g., 2-pyridone derivatives)
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While specific examples for the synthesis of Pyridine-2-sulfamic acid amide are not extensively documented, compounds like 2-pyridone are known to act as bifunctional catalysts. They possess both a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (C=O) site. This dual functionality can allow the catalyst to simultaneously activate both the nucleophile (aminopyridine) and the electrophile (sulfating agent) within a single transition state, lowering the activation energy of the reaction. This mode of action is effective in promoting acyl transfer and related reactions, suggesting its potential applicability in sulfamoyl group transfer.
Metal-Free Synthetic Pathways
The development of synthetic methods that avoid the use of transition metals is a significant goal in green chemistry, as it minimizes toxic waste and simplifies product purification. The synthesis of Pyridine-2-sulfamic acid amide can be achieved through several inherently metal-free routes. The direct reaction with sulfamic acid or the use of sulfur trioxide-amine complexes are prime examples.
Furthermore, modern organic synthesis has produced novel metal-free strategies for constructing N-S bonds. For instance, an iodine-tert-butyl hydroperoxide (TBHP) system has been shown to efficiently promote the sulfonylation of amines via the oxidative cleavage of an S–N bond in a precursor N-hydroxy sulfonamide. rsc.org This method benefits from cost-effective and metal-free reagents and can be performed in eco-friendly solvents. rsc.org Such oxidative coupling strategies represent a promising metal-free avenue for the synthesis of aryl sulfonamides and their analogues. rsc.org
Modern Synthetic Techniques and Process Optimization
Recent advancements in chemical synthesis focus on improving reaction efficiency, reducing waste, and enabling scalability. Process optimization for the synthesis of Pyridine-2-sulfamic acid amide and related compounds involves both the refinement of reaction conditions and the adoption of new technologies.
One key area of innovation is the use of continuous flow reactors. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and easier scale-up compared to traditional batch processes. researchgate.net The integration of automated optimization algorithms, such as Bayesian optimization, with flow reactors allows for rapid screening of reaction conditions to identify the optimal parameters with a minimal number of experiments. researchgate.net
Green chemistry principles are also central to modern process optimization. This includes the use of ultrasound to enhance reaction rates and homogeneity, the development of one-pot procedures to reduce intermediate isolation steps, and the selection of safer, renewable, or recyclable solvents. thieme-connect.com The SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry platform represents another modern approach, offering a reliable and highly efficient method for creating sulfamide linkages, which is being explored for the synthesis of novel polysulfamides and other complex molecules. researchgate.net
Table 2: Overview of Synthetic Approaches
| Section | Methodology | Key Reagents/Catalysts | Advantages |
|---|---|---|---|
| 2.3.1 | Direct Reaction | 2-Aminopyridine, Sulfamic Acid | Atom-economical, simple reactants. |
| 2.3.2 | SO₃ Complexation | Pyridine·SO₃, (CH₃)₃N·SO₃ | Stable and easy-to-handle reagents, controlled reactivity. nih.gov |
| 2.4.1 | Acid Catalysis | Sulfuric Acid, Sulfamic Acid | Rate acceleration, activation of reactants. scielo.br |
| 2.4.2 | Organocatalysis | 2-Pyridone (hypothetical) | Metal-free, mild conditions, potential for bifunctional activation. |
| 2.4.3 | Metal-Free Pathways | I₂/TBHP system | Avoids metal contamination, environmentally benign. rsc.org |
| 2.5 | Modern Techniques | Flow reactors, automated optimization | Enhanced control, safety, scalability, and efficiency. researchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.comacs.org The application of microwave irradiation accelerates reactions by efficiently heating the solvent and reactants directly, leading to rapid C-N bond formation, a key step in the synthesis of many pyridine derivatives. mdpi.comacs.org
This methodology has been successfully applied to the synthesis of various pyridine-containing compounds. For instance, new acetamide derivatives have been synthesized by reacting primary and secondary amines with chloroacetyl chloride precursors under microwave irradiation. This approach reduced reaction times from 2–3 hours to just a few minutes while achieving moderate to good yields. mdpi.com In another example, novel pyridine glycosides were prepared by reacting 2-pyridone with 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose under solvent-free, microwave-assisted conditions, with silica gel acting as an efficient and green promoter. nih.gov
Research has also demonstrated the utility of microwave-assisted synthesis for creating pyrido-thieno-pyrimidines and pyrazolo[1,5-a]pyrimidine derivatives. ijamtes.org In the synthesis of pyrazolo[1,5-a]pyrimidines, a mixture of enaminosulfone and aminopyrazole derivatives in pyridine was irradiated with microwaves under pressure, yielding the products in 80-87% in just 20 minutes. ijamtes.org These examples underscore the versatility and efficiency of microwave technology in constructing complex heterocyclic systems analogous to pyridine-2-sulfamic acid amide.
| Reactants | Conditions | Product Type | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Chloroacetyl chloride precursors, Primary/Secondary amines, p-toluenesulfinate | Microwave irradiation, CH₃CN, Et₃N, 65-70°C | Acetamide derivatives | Minutes | Good | mdpi.com |
| Enaminosulfone, Aminopyrazole derivatives | Microwave irradiation, Pyridine, 17.2 bar, 130°C | Pyrazolo[1,5-a]pyrimidine derivatives | 20 min | 80-87% | ijamtes.org |
| 2-Pyridone, 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose | Microwave irradiation, Solvent-free, Silica gel support | Pyridine glycosides | Not specified | Not specified | nih.gov |
Chemodivergent Synthetic Strategies
Chemodivergent synthesis allows for the creation of different classes of compounds from the same set of starting materials by simply modifying the reaction conditions. This strategy offers an elegant and efficient approach to generating structural diversity. A notable example is the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine. nih.govresearchgate.netrsc.org The reaction outcome is selectively controlled by the choice of catalyst and solvent.
To synthesize N-(pyridin-2-yl)amides, which are structural analogues of pyridine-2-sulfamic acid amide, the reaction is conducted in toluene using a combination of iodine (I₂) and tert-butyl hydroperoxide (TBHP). nih.govresearchgate.netrsc.org This process proceeds through a C-C bond cleavage mechanism under mild, metal-free conditions. nih.govrsc.org The versatility of this method has been demonstrated with various substituted α-bromoketones and 2-aminopyridines. cityu.edu.hk For instance, 2-aminopyridines with substituents at the C-3, C-4, and C-5 positions react smoothly to produce the corresponding amide products in moderate yields. cityu.edu.hk
Conversely, if only TBHP is used as the promoter and the solvent is switched to ethyl acetate, the reaction pathway shifts to produce 3-bromoimidazo[1,2-a]pyridines via a one-pot tandem cyclization/bromination. nih.govresearchgate.netrsc.org This high degree of selectivity, governed by simple changes in the reaction setup, makes chemodivergent synthesis a highly appealing strategy for building libraries of related but structurally distinct heterocyclic compounds. nih.govcityu.edu.hk
| Starting Materials | Catalyst/Promoter | Solvent | Temperature | Time | Product Type | Reference |
|---|---|---|---|---|---|---|
| α-Bromoketones, 2-Aminopyridine | I₂, TBHP | Toluene | 100°C | 2 h | N-(pyridin-2-yl)amides | researchgate.net |
| α-Bromoketones, 2-Aminopyridine | TBHP | Ethyl Acetate | 90°C | 3 h | 3-Bromoimidazo[1,2-a]pyridines | researchgate.net |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a final product that incorporates all or most of the atoms of the starting materials. ymerdigital.com This approach is characterized by high atom economy, procedural simplicity, and the ability to rapidly construct complex molecular scaffolds from simple precursors. ymerdigital.com MCRs are particularly valuable for synthesizing substituted pyridine derivatives. ymerdigital.comacsgcipr.org
Several classic and modern MCRs are employed for pyridine synthesis. The Hantzsch pyridine synthesis, first described in 1881, is a pseudo-four-component reaction involving two equivalents of a 1,3-dicarbonyl compound, an aldehyde, and an ammonia source to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. ymerdigital.comacsgcipr.org Other notable methods include the Bohlmann-Rahtz and Guareschi-Thorpe reactions, which directly yield the aromatic pyridine ring. acsgcipr.org
More recently, novel MCRs have been developed. For example, a one-pot, metal-free sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-azatriene electrocyclization, and a 1,3-H shift has been used to efficiently form substituted pyridines. ymerdigital.com Another approach utilizes sulfamic acid as a catalyst in a five-component reaction to generate densely functionalized tetrahydropyridine scaffolds. amanote.com The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, is another effective method for synthesizing related heterocyclic structures like imidazo[1,2-a]pyridine-3-amines. mdpi.com These MCRs provide powerful and convergent pathways to access a wide array of pyridine analogues. nih.gov
| Reaction Name | Components | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia source | Forms a 1,4-dihydropyridine intermediate requiring oxidation. | Symmetrically substituted pyridines | ymerdigital.comacsgcipr.org |
| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated carbonyl compound | Directly yields the aromatic pyridine ring. | Polysubstituted pyridines | acsgcipr.org |
| Groebke–Blackburn–Bienaymé Reaction | Aldehyde, 2-Aminopyridine, Isocyanide | Isocyanide-based MCR. | Imidazo[1,2-a]pyridine-3-amines | mdpi.com |
| Sulfamic Acid Catalyzed MCR | Aldehyde, Malononitrile, Amine, etc. (5 components) | Five-component reaction catalyzed by sulfamic acid. | Functionalized tetrahydropyridines | amanote.com |
Computational Chemistry and Theoretical Investigations of Pyridine 2 Sulfamic Acid Amide Systems
Quantum Chemical Characterization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Pyridine-2-sulfamic acid amide. These methods model the behavior of electrons and nuclei to predict molecular geometry, electronic distribution, and spectroscopic features.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ijcce.ac.irmostwiedzy.pl It is widely applied to pyridine (B92270) and sulfamic acid derivatives to calculate optimized geometries, vibrational frequencies, and electronic properties. researchgate.netasianpubs.orgresearchgate.net For Pyridine-2-sulfamic acid amide, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. ijcce.ac.irresearchgate.net
These calculations are crucial for understanding the molecule's stability and the delocalization of electron density. ijcce.ac.ir The electronic properties derived from DFT, such as atomic charges and dipole moments, help in analyzing the molecule's polarity and intermolecular interactions. nih.gov DFT has been successfully used to study molecular interactions between amides and acids, confirming the significant role of hydrogen bonding. nih.gov Furthermore, theoretical vibrational analysis based on DFT calculations allows for the assignment of experimental FT-IR and FT-Raman spectral bands, providing a detailed picture of the molecule's vibrational modes. asianpubs.orgresearchgate.net
Table 1: Representative DFT-Calculated Parameters for Pyridine and Sulfonamide Moieties Note: This table presents typical parameter ranges derived from computational studies on related molecules, as direct data for Pyridine-2-sulfamic acid amide is not specified in the provided sources. The values serve as a conceptual illustration.
| Parameter | Typical Calculated Value/Range | Significance |
|---|---|---|
| C-N Bond Length (Pyridine Ring) | 1.33 - 1.34 Å | Indicates aromatic character and bond strength within the heterocyclic ring. |
| S-N Bond Length (Sulfonamide) | ~1.65 - 1.75 Å | Characterizes the covalent bond between the sulfur and nitrogen atoms, influencing the group's geometry and stability. nih.gov |
| S=O Bond Length (Sulfonamide) | ~1.43 - 1.45 Å | Reflects the double bond character, crucial for the group's electrophilicity and hydrogen bonding capability. nih.gov |
| Dihedral Angles | Variable | Determine the overall 3D conformation and planarity of the molecule, affecting its interaction with other molecules. ijcce.ac.ir |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.comrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ijcce.ac.irmdpi.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. rsc.orgresearchgate.net For pyridine derivatives, the HOMO is often located on the pyridine ring, particularly the nitrogen atom, while the LUMO distribution can vary depending on the substituents. mdpi.comwuxiapptec.com In the case of Pyridine-2-sulfamic acid amide, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack, guiding the understanding of its reaction mechanisms. rsc.org The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. electrochemsci.org
Table 2: Conceptual Frontier Molecular Orbital Energies for a Pyridine Sulfonamide System Note: This table is illustrative, showing typical energy ranges found in computational studies of related aromatic and sulfonamide compounds.
| Orbital | Typical Energy Range (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | -5.8 to -6.5 eV | Indicates the energy of the most available electrons for donation (nucleophilicity). researchgate.netmdpi.com |
| LUMO | -0.6 to -1.6 eV | Indicates the ability of the molecule to accept electrons (electrophilicity). researchgate.netmdpi.com |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV | A larger gap suggests higher stability and lower reactivity. ijcce.ac.irmdpi.comresearchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. rsc.org The MEP map displays regions of varying electrostatic potential on the electron density surface. mdpi.com Red-colored regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. rsc.org
For Pyridine-2-sulfamic acid amide, the MEP map would likely show a negative potential around the pyridine nitrogen and the oxygen atoms of the sulfamic acid amide group, identifying them as primary sites for interaction with electrophiles or for forming hydrogen bonds. mdpi.comnih.gov Conversely, the hydrogen atoms of the amide group would exhibit a positive potential, making them key sites for nucleophilic interactions. rsc.org MEP analysis is valuable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition and crystal packing. core.ac.uknih.gov
Mechanistic Probing of Reactions Involving Pyridine-2-sulfamic Acid Amide and Related Species
Computational chemistry is instrumental in elucidating the complex mechanisms of chemical reactions. By modeling the entire reaction coordinate, researchers can identify transition states and intermediates, providing a detailed, step-by-step understanding of how reactions proceed.
DFT calculations are employed to map the potential energy surface of a reaction, allowing for the elucidation of reaction pathways. rsc.org This involves optimizing the geometries and calculating the energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and its structure provides critical information about the bond-forming and bond-breaking processes. nih.gov
Pyridine and sulfamic acid derivatives can act as catalysts in various organic transformations. mdpi.comacs.org Computational studies are essential for understanding the mechanism of these catalytic cycles. DFT can be used to model the interaction of the catalyst with the reactants, the formation of catalytic intermediates, and the regeneration of the catalyst at the end of the reaction. researchgate.net
For example, sulfamic acid has been shown to be an effective catalyst for certain reactions, and DFT calculations can help explain its activity. researchgate.netmdpi.com In a catalytic cycle, the catalyst provides an alternative reaction pathway with a lower activation energy. Computational analysis can quantify this energy reduction and identify the key interactions responsible for the catalytic effect. nih.gov Studies on organophosphorus-catalyzed reactions have demonstrated how computational methods can map out a complete catalytic cycle, showing the iterative generation of a dehydrating species that drives the reaction forward. nih.gov These theoretical investigations provide a molecular-level understanding of catalysis that can guide the development of new and improved catalytic systems.
Investigation of Donor-Acceptor Complex Formation in Sulfation
In the realm of chemical synthesis, sulfation is a critical transformation for modifying the properties of small molecules. The use of sulfur trioxide (SO₃) as a sulfating agent is often moderated by the formation of complexes with Lewis bases. The pyridine-sulfur trioxide complex (C₅H₅N·SO₃) is a classic and widely utilized example of such a system. nih.govwikipedia.org This complex functions as an electron donor-acceptor (EDA) system, where pyridine acts as the electron donor (Lewis base) and sulfur trioxide serves as the electron acceptor (Lewis acid). nih.gov
Computational studies investigate the nature of this interaction. The formation of the adduct significantly tempers the reactivity of the highly electrophilic sulfur trioxide, rendering it a milder and more selective sulfating agent. nih.gov This modulation is crucial for controlled reactions with sensitive substrates, such as alcohols, amines, and amides, preventing unwanted side reactions. wikipedia.org Theoretical calculations can model the charge transfer and orbital interactions between the pyridine nitrogen and the sulfur atom of SO₃. These models help to elucidate the stability of the complex and predict its reactivity profile in sulfation and sulfamation reactions. researchgate.net The pyridine in the complex can be substituted, as in Pyridine-2-sulfamic acid amide, allowing for the tuning of the electronic properties and reactivity of the corresponding SO₃ complex. The formation of these EDA complexes is a key strategy to safely handle and effectively utilize sulfur trioxide in organic synthesis. nih.govnih.gov
Spectroscopic Data Correlation and Validation
Computational methods are indispensable for interpreting and validating experimental spectroscopic data. By calculating spectroscopic parameters from first principles (ab initio) or using density functional theory (DFT), a direct comparison with experimental findings can be made, leading to a more profound understanding of the molecular structure and properties of Pyridine-2-sulfamic acid amide.
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides a fingerprint of a molecule based on the vibrations of its functional groups. Theoretical calculations, often using DFT methods, can predict the vibrational frequencies and intensities of a molecule. Comparing these calculated spectra with experimental FT-IR data allows for precise assignment of the observed absorption bands to specific molecular motions. researchgate.net
For molecules containing pyridine and sulfonamide moieties, key vibrational modes include the symmetric and asymmetric stretching of the S=O bonds, the S-N stretch, C-S stretching, and various pyridine ring breathing and deformation modes. researchgate.net Discrepancies between calculated (in vacuo) and experimental (condensed phase) spectra can often be reconciled by accounting for intermolecular interactions like hydrogen bonding.
Below is a table correlating typical experimental and theoretical vibrational frequencies for key functional groups found in pyridine-sulfonamide structures.
| Functional Group/Vibrational Mode | Typical Experimental FT-IR Frequency (cm⁻¹) | Typical Theoretical (DFT) Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|---|---|
| N-H Stretch (Amide) | 3350 - 3250 | 3370 - 3280 | Stretching of the N-H bond |
| C-H Stretch (Pyridine Ring) | 3100 - 3000 | 3120 - 3020 | Stretching of aromatic C-H bonds |
| Pyridine Ring Stretch | 1600 - 1450 | 1610 - 1460 | C=C and C=N stretching within the ring |
| SO₂ Asymmetric Stretch | 1350 - 1310 | 1360 - 1320 | Asymmetric stretching of S=O bonds |
| SO₂ Symmetric Stretch | 1180 - 1150 | 1190 - 1160 | Symmetric stretching of S=O bonds |
| C-S Stretch | 760 - 730 | 765 - 735 | Stretching of the Carbon-Sulfur bond |
NMR spectroscopy is a powerful tool for elucidating molecular structure. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.com
For Pyridine-2-sulfamic acid amide, predictions would focus on the distinct signals from the pyridine ring protons and carbons, as well as the amide proton. The chemical shifts of pyridine's carbon atoms are known to be sensitive to the solvent environment. cdnsciencepub.com Comparing the predicted chemical shifts with experimental data helps to confirm structural assignments and understand the electronic environment of the nuclei. For example, the chemical shifts of the C3 and C28 carbons in betulin are significantly shifted upon sulfation, a change that can be correlated with theoretical predictions. mdpi.com
The following table presents a comparison of typical experimental and predicted chemical shift ranges for a Pyridine-2-sulfamic acid amide system.
| Nucleus | Position | Typical Experimental Chemical Shift (δ, ppm) | Typical Predicted Chemical Shift (δ, ppm) |
|---|---|---|---|
| ¹H | Pyridine H-3, H-4, H-5 | 7.0 - 8.0 | 7.1 - 8.1 |
| Pyridine H-6 | 8.0 - 8.5 | 8.1 - 8.6 | |
| Amide N-H | ~10 (broad) | ~10.5 (variable) | |
| Amide N-H₂ | ~7.0 (triplet) | ~7.2 | |
| ¹³C | Pyridine C-2 | ~155 | ~156 |
| Pyridine C-3 | ~120 | ~121 | |
| Pyridine C-4 | ~138 | ~139 | |
| Pyridine C-5 | ~118 | ~119 | |
| Pyridine C-6 | ~148 | ~149 |
UV-Vis spectroscopy probes the electronic transitions within a molecule. Theoretical methods, most notably Time-Dependent Density Functional Theory (TD-DFT), are employed to calculate the electronic absorption spectra, including the maximum absorption wavelengths (λₘₐₓ) and oscillator strengths. nih.gov
For pyridine-containing systems, the UV-Vis spectrum is typically characterized by π → π* transitions within the aromatic ring. researchgate.net The position and intensity of these absorption bands are sensitive to substituents on the ring and the solvent environment. Comparing TD-DFT calculated spectra with experimental results allows for the assignment of observed absorption bands to specific electronic transitions, such as HOMO → LUMO excitations. nih.govresearchgate.net This correlation is crucial for understanding the electronic structure and photophysical properties of the molecule.
The table below shows a comparison of experimental and theoretical λₘₐₓ values for pyridine, which serves as a foundational chromophore.
| Compound | Electronic Transition | Experimental λₘₐₓ (nm) | Theoretical (TD-DFT) λₘₐₓ (nm) |
|---|---|---|---|
| Pyridine | π → π | ~256 | ~270 |
| n → π | ~270 | Not always accurately predicted |
Ligand-Substrate/Catalyst-Substrate Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and molecular biology for understanding ligand-receptor interactions at the atomic level. For derivatives of Pyridine-2-sulfamic acid amide, which fall under the broader class of sulfonamides, docking studies are frequently performed to investigate their potential as enzyme inhibitors. nih.govnih.gov
These studies involve placing the ligand into the binding site of a target protein and calculating a score that estimates the binding affinity, often expressed as binding free energy (kcal/mol). nih.gov The analysis of the docked pose reveals crucial non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the active site. nih.gov For instance, sulfonamide derivatives have been docked into the active site of enzymes like dihydropteroate synthase (DHPS) and carbonic anhydrases (CAs) to rationalize their antibacterial or anticancer activities. nih.govnih.gov The deprotonated sulfonamide nitrogen is often observed coordinating with the zinc ion in the active site of CAs. nih.gov
The results from these computational models provide valuable insights into the structure-activity relationship (SAR) and guide the design of more potent and selective inhibitors.
The following table summarizes representative data from a molecular docking study of a generic pyridine-sulfonamide derivative against a human carbonic anhydrase isoform.
| Parameter | Description/Value |
|---|---|
| Target Protein | Human Carbonic Anhydrase IX (hCA IX) |
| Ligand | Generic Pyridine-Sulfonamide Derivative |
| Docking Software | Molecular Operating Environment (MOE) or AutoDock |
| Calculated Binding Energy | -8.0 to -9.5 kcal/mol |
| Key Interacting Residues | His94, His96, His119, Val121, Thr199, Thr200 |
| Observed Interactions | Coordination of sulfonamide with Zn²⁺ ion; Hydrogen bonds with Thr199 and Thr200; Hydrophobic interactions with Val121. |
Analysis of Hydrogen Bonding Networks and Stabilizing Interactions
Theoretical and computational studies on pyridine-2-sulfamic acid amide and its related isomers, such as pyridine-2-sulfonamide (B152805), provide significant insights into the non-covalent interactions that govern their molecular conformations and crystal packing. The analysis of hydrogen bonding is crucial for understanding the supramolecular assembly and stability of these systems.
The primary functional groups in pyridine-2-sulfamic acid amide—the pyridine ring, the sulfonyl group (-SO2-), and the amide group (-NH2)—are all capable of participating in hydrogen bonding. The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, while the amide protons are potent hydrogen bond donors. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.
Systematic structural studies of pyridine sulfonamides and sulfonic acids have elucidated common hydrogen bonding patterns. In the crystalline state, these molecules often form robust hydrogen-bonded networks. For instance, N-H···O and N-H···N interactions are prevalent. The amido protons of the sulfonamide group show a preference for bonding with the sulfonyl oxygens, leading to the formation of characteristic synthons, such as dimers and catemers (chains) acs.org.
In the case of pyridine-2-sulfonamide, the interplay between the pyridine nitrogen and the sulfonamide group is of particular interest. Intramolecular hydrogen bonds may form between an amide proton and the pyridine nitrogen, leading to a more planar and rigid conformation. However, intermolecular hydrogen bonds are often the dominant forces in the crystal packing of sulfonamides nih.gov. These intermolecular interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.
Computational models, often employing Density Functional Theory (DFT), are used to predict and analyze these hydrogen bonding networks. The table below summarizes typical hydrogen bond donors and acceptors in pyridine-2-sulfamic acid amide systems and the common synthons they form, as inferred from studies on related compounds acs.org.
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Common Synthon(s) |
| Amide N-H | Sulfonyl Oxygen (O=S) | Dimer, Catemer (Chain) |
| Amide N-H | Pyridine Nitrogen | Dimer, Intramolecular |
| C-H (Pyridine Ring) | Sulfonyl Oxygen (O=S) | Weak Interactions |
Applications in Catalysis and Ligand Design for Pyridine 2 Sulfamic Acid Amide
Pyridine-2-sulfamic Acid Amide as a Ligand in Metal Complexes
The nitrogen atom of the pyridine (B92270) ring and the atoms of the sulfonamide group in Pyridine-2-sulfamic acid amide have the potential to act as donor sites for metal ions, allowing the molecule to function as a ligand in the formation of metal complexes.
Design Principles for Pyridine-Sulfonamide Ligands
The design of pyridine-sulfonamide ligands is guided by several key principles to achieve desired catalytic or structural properties. The electronic properties of the pyridine ring can be tuned by introducing electron-donating or electron-withdrawing substituents, which in turn influences the Lewis basicity of the pyridine nitrogen and the coordinating ability of the ligand. The geometry of the resulting metal complex is also a critical consideration, as it dictates the accessibility of the metal center for catalytic reactions. The sulfonamide group itself can participate in coordination and provides a scaffold that can be modified to introduce chirality or other functional groups.
Coordination Chemistry with Transition Metals (e.g., Rhodium, Manganese)
While specific studies on the coordination of Pyridine-2-sulfamic acid amide with rhodium and manganese are not extensively documented, the coordination behavior of similar pyridine-sulfonamide ligands with these metals has been explored. For instance, sulfonamides derived from 8-aminoquinoline have been shown to form stable complexes with Manganese(II). nih.gov In these complexes, the deprotonated sulfonamide acts as a bidentate ligand. nih.gov Similarly, rhodium complexes with pyridine-2-thiol, a structurally related compound, have been synthesized and characterized, demonstrating the affinity of rhodium for pyridine-based ligands with sulfur-containing functional groups. rsc.org It is plausible that Pyridine-2-sulfamic acid amide would coordinate to rhodium and manganese through the pyridine nitrogen and potentially the sulfonamide nitrogen or oxygen atoms.
Chelation Effects and Coordination Modes
Pyridine-2-sulfamic acid amide possesses the potential to act as a chelating ligand, where multiple donor atoms from the same ligand bind to a central metal ion to form a ring structure. This chelation effect generally leads to more stable metal complexes compared to those formed with monodentate ligands. ebsco.comlibretexts.org The likely coordination modes for Pyridine-2-sulfamic acid amide would involve the pyridine nitrogen and one of the atoms from the sulfamic acid amide group, forming a stable five- or six-membered chelate ring with the metal center. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.
Application in Asymmetric Catalysis as Chiral Ligands
The development of chiral pyridine-derived ligands is of great importance for asymmetric catalysis. chim.itnih.gov By introducing a chiral center into the Pyridine-2-sulfamic acid amide scaffold, it is theoretically possible to create a chiral ligand that can be used to induce enantioselectivity in metal-catalyzed reactions. While there are no specific reports on the use of chiral Pyridine-2-sulfamic acid amide in asymmetric catalysis, the broader class of chiral pyridine-sulfonamides has been investigated. mcgill.ca For example, chiral N-phosphoryl sulfonamide Brønsted acids have been used in the asymmetric synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxylate esters. mcgill.ca The success of these related systems suggests the potential of chiral Pyridine-2-sulfamic acid amide derivatives in this field.
Catalytic Roles of Pyridine-2-sulfamic Acid Amide and its Complexes
Beyond its role as a ligand, the inherent acidic and basic properties of Pyridine-2-sulfamic acid amide suggest its potential for direct use in catalysis.
Organocatalysis and Acid-Base Catalysis
Metal-Mediated Catalysis for Organic Transformations
Pyridine-2-sulfamic acid amide and its derivatives have been successfully employed as ligands in a variety of metal-mediated organic transformations. These ligands can coordinate with a range of transition metals, including but not limited to iridium, palladium, and ruthenium, to form catalysts that drive important chemical reactions. For instance, iridium(III) complexes incorporating bis-pyridine-2-sulfonamide ligands have been investigated for their catalytic activity. The electronic properties of the pyridine ring and the substituents on the sulfonamide can be readily modified, allowing for the fine-tuning of the catalyst's steric and electronic environment. This tunability is crucial for optimizing catalytic performance in specific organic reactions.
Specific Reaction Promotion (e.g., Ester-Amide Exchange Reactions, Allylic Amination)
While the direct catalytic application of Pyridine-2-sulfamic acid amide in ester-amide exchange reactions is not extensively documented in publicly available research, related pyridine derivatives have shown significant promise. For example, 2-pyridone derivatives have been identified as effective tautomeric catalysts for ester-amide exchange reactions. These catalysts are believed to activate both the ester and the amine through a bifunctional mechanism, facilitating the nucleophilic attack and subsequent amide bond formation.
In the realm of allylic amination, a palladium-catalyzed method has been developed for the asymmetric amination of a wide variety of sulfonamides, among other nitrogen-containing nucleophiles. nih.gov This highlights the potential for pyridine-sulfonamide type ligands to be effective in such transformations, where the ligand plays a crucial role in the stereochemical outcome of the reaction. The nitrogen atoms of the pyridine and sulfonamide moieties can chelate to the metal center, creating a chiral environment that directs the approach of the nucleophile to the allylic substrate.
Influence on Reaction Selectivity and Efficiency
The structure of the Pyridine-2-sulfamic acid amide ligand profoundly influences the selectivity and efficiency of the catalytic reaction. The steric bulk and electronic properties of substituents on both the pyridine ring and the sulfonamide group can dictate the regioselectivity and enantioselectivity of the transformation. For instance, in metal-catalyzed reactions, the ligand framework can create specific pockets or channels that favor the binding of one substrate isomer over another, leading to high selectivity.
The efficiency of the catalyst is also closely tied to the ligand structure. A well-designed ligand can enhance the stability of the catalytic species, preventing decomposition and leading to higher turnover numbers and turnover frequencies. Furthermore, the electronic nature of the ligand can modulate the reactivity of the metal center, accelerating key steps in the catalytic cycle.
Mechanistic Aspects of Catalytic Action
Understanding the mechanism by which Pyridine-2-sulfamic acid amide-based catalysts operate is fundamental to optimizing their performance and designing new, more effective catalytic systems.
Proposed Catalytic Mechanisms and Intermediates
The catalytic mechanism involving Pyridine-2-sulfamic acid amide ligands is typically dependent on the specific metal and reaction. In general, the ligand coordinates to the metal center, and this complex then interacts with the substrates.
For palladium-catalyzed allylic aminations, a common mechanistic pathway involves the initial coordination of the palladium(0) catalyst to the allylic substrate, followed by oxidative addition to form a π-allyl palladium(II) complex. The Pyridine-2-sulfamic acid amide ligand would be coordinated to the palladium center throughout this process. The amine nucleophile then attacks the π-allyl complex, either directly or after coordination to the metal, leading to the formation of the product and regeneration of the palladium(0) catalyst. The specific coordination mode of the bidentate pyridine-sulfonamide ligand can influence the regioselectivity and stereoselectivity of the nucleophilic attack.
In reactions like the ruthenium-catalyzed meta-sulfonation of 2-phenylpyridine, mechanistic studies suggest the involvement of cyclometalated intermediates. rsc.orgresearchgate.net While not directly involving Pyridine-2-sulfamic acid amide, these studies provide a framework for how pyridine-containing ligands can direct C-H activation and functionalization reactions. It is plausible that a Pyridine-2-sulfamic acid amide ligand could participate in similar catalytic cycles, with the pyridine nitrogen directing the metal to a specific site on the substrate.
Kinetic and Thermodynamic Considerations in Catalytic Cycles
Kinetic and thermodynamic studies are crucial for elucidating the detailed steps of a catalytic cycle. The rate-determining step of the reaction can be identified through kinetic experiments, providing insights into which part of the cycle presents the highest energy barrier. For instance, in some catalytic cycles, the oxidative addition step is rate-limiting, while in others, it might be the reductive elimination or the nucleophilic attack.
Thermodynamic considerations govern the stability of the various intermediates in the catalytic cycle. The formation of stable metal-ligand complexes and intermediates is essential for an efficient catalytic process. The chelation of Pyridine-2-sulfamic acid amide to a metal center is generally a thermodynamically favorable process, contributing to the stability of the active catalyst. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the energies of intermediates and transition states, providing a deeper understanding of the reaction pathway.
Influence of Structural Modifications on Catalytic Performance
The ability to systematically modify the structure of Pyridine-2-sulfamic acid amide provides a powerful tool for optimizing catalytic performance. Changes to the electronic and steric properties of the ligand can have a significant impact on the catalyst's activity and selectivity.
Electronic Effects: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can alter the electron density at the metal center. Electron-donating groups can increase the electron density on the metal, which may enhance its reactivity in oxidative addition steps. Conversely, electron-withdrawing groups can make the metal center more electrophilic, potentially facilitating nucleophilic attack on a coordinated substrate.
Steric Effects: The steric bulk of the substituents on the ligand can influence the coordination geometry around the metal center and control the access of substrates to the active site. Bulky substituents can be used to create a more defined chiral pocket, leading to higher enantioselectivity in asymmetric catalysis. The steric hindrance can also influence the regioselectivity of a reaction by sterically blocking certain reaction pathways.
The following table summarizes the potential effects of structural modifications on the catalytic performance of Pyridine-2-sulfamic acid amide-based catalysts:
| Structural Modification | Potential Effect on Catalysis |
| Substituents on the Pyridine Ring | |
| Electron-donating groups (e.g., -OCH₃, -CH₃) | Increased electron density on the metal, potentially enhancing oxidative addition. |
| Electron-withdrawing groups (e.g., -CF₃, -NO₂) | Decreased electron density on the metal, potentially enhancing nucleophilic attack. |
| Bulky groups | Increased steric hindrance, influencing selectivity and substrate access. |
| Substituents on the Sulfonamide Nitrogen | |
| Alkyl or Aryl groups | Can modify the steric environment and electronic properties of the sulfonamide. |
| Chiral auxiliaries | Introduction of chirality for asymmetric catalysis. |
Structure Activity/function Relationship Studies of Pyridine 2 Sulfamic Acid Amide Derivatives
Design and Synthesis of Substituted Pyridine-2-sulfamic Acid Amide Derivatives
The foundation of understanding structure-activity relationships (SAR) lies in the ability to design and synthesize a diverse library of analogues. This involves strategic modifications to the pyridine (B92270) ring and the sulfamide (B24259) moiety to probe the chemical space and optimize desired properties.
The design of novel pyridine-2-sulfamic acid amide derivatives is often guided by established medicinal and materials chemistry principles. A key strategy involves the application of bioisosterism, where functional groups are replaced with others that have similar steric or electronic properties to enhance a desired activity or property. nih.gov For instance, introducing electron-withdrawing or electron-donating groups at various positions on the pyridine ring can systematically alter the electron density of the entire molecule, thereby influencing its reactivity and coordination properties.
The synthesis of pyridine-2-sulfamic acid amide derivatives is primarily achieved through the reaction of a substituted 2-aminopyridine (B139424) with a suitable sulfonylating agent. A common and effective method involves treating various substituted pyridine-based amines with sulfonyl chlorides in the presence of a base and a suitable solvent like dichloromethane. eurjchem.com This approach allows for the introduction of a wide variety of substituents on the sulfamide moiety.
Modifications to the pyridine ring itself are typically accomplished by starting with a pre-functionalized pyridine precursor. nih.gov For example, a series of functionalized pyridines containing benzene (B151609) sulfonamide derivatives can be synthesized from a corresponding diamine precursor, such as N-isopropyl-4-methylpyridine-2,6-diamine. eurjchem.com The general synthetic scheme involves the coupling of a pyridine-based amine with a sulfonyl chloride, often facilitated by a non-nucleophilic base like triethylamine. eurjchem.com More complex, multi-ring systems can be constructed using multi-component reactions (MCRs) or by building upon a pre-formed pyridine core through cyclization and condensation reactions. nih.govresearchgate.net
A generalized synthetic route is depicted below:
Substituted 2-Aminopyridine + Substituted Sulfonyl Chloride → Substituted Pyridine-2-sulfamic acid amide Derivative + HCl
This reaction is typically carried out in an inert solvent with a base to neutralize the hydrochloric acid byproduct.
Elucidation of Structure-Function Correlations
Following the successful design and synthesis of derivatives, the next critical step is to correlate specific structural features with observed changes in chemical function, including reactivity, catalytic efficiency, and coordination behavior.
The chemical reactivity of pyridine-2-sulfamic acid amide derivatives is highly sensitive to the electronic and steric nature of substituents on the pyridine ring. The position of a substituent can significantly alter the molecule's electrostatic potential and, consequently, its reactivity. nih.gov For example, moving a substituent from the para- to the meta- or ortho-position relative to the ring nitrogen can drastically change the electron density at the nitrogen atom, affecting its nucleophilicity and ability to participate in reactions. nih.gov
Studies on related pyridine derivatives have shown that the presence of bulky groups can decrease certain biological activities, suggesting that steric hindrance plays a crucial role in how these molecules interact with other species. nih.govnih.gov Conversely, the introduction of electron-withdrawing groups like nitro or halo groups can enhance reactivity in certain contexts by making the pyridine ring more electron-deficient. rsc.org The interplay between these steric and electronic factors is complex; a bulky, electron-donating group may have an opposing effect to a small, electron-withdrawing one, allowing for fine control over the molecule's behavior. researchgate.net
| Substituent Type | Position on Pyridine Ring | General Effect on Reactivity | Underlying Principle |
|---|---|---|---|
| Electron-Donating Group (e.g., -OCH₃, -NH₂) | C4 (para) | Increases nucleophilicity of the pyridine nitrogen. | Increases electron density on the ring through resonance and inductive effects. rsc.org |
| Electron-Withdrawing Group (e.g., -NO₂, -Cl) | C4 (para) | Decreases nucleophilicity of the pyridine nitrogen; can activate the ring for nucleophilic substitution. | Decreases electron density on the ring. nih.gov |
| Bulky Group (e.g., -C(CH₃)₃) | C6 (ortho) | Hinders approach to the nitrogen atom and sulfamide group. | Steric hindrance prevents or slows reactions at nearby sites. researchgate.net |
| Halogen (e.g., -Cl, -Br, -I) | Various | Can participate in halogen bonding, influencing crystal packing and intermolecular interactions. nih.gov | Creates a "σ-hole" which can act as a Lewis acidic site. nih.gov |
While pyridine-2-sulfamic acid amide itself is not a classical catalyst, its derivatives, particularly as ligands in metal complexes, show potential in catalysis. researchgate.netdntb.gov.ua The catalytic activity of such complexes can be modulated by altering the steric and electronic environment around the metal center, which is directly influenced by the ligand's structure. For instance, introducing bulky substituents near the coordination site can create a specific chiral pocket, potentially leading to enantioselective catalysis.
Furthermore, modifying the electronic properties of the pyridine ring can influence the Lewis acidity of the coordinated metal ion, thereby tuning its catalytic activity. An electron-withdrawing substituent on the pyridine ring would make the metal center more electron-deficient and potentially a stronger Lewis acid catalyst. Conversely, electron-donating groups could enhance the catalytic activity in reductive processes. The flexibility of the sulfamide linker can also play a role, with more rigid linkers potentially pre-organizing the complex for a specific catalytic transformation. The development of heterogeneous catalysts, where these molecules are anchored to a solid support, is another avenue where structural diversity can be harnessed to improve catalyst performance and recyclability. justia.com
Pyridine-2-sulfamic acid amide and its analogues are effective chelating ligands for a variety of metal ions, forming stable coordination complexes. researchgate.net The primary coordination sites are typically the nitrogen atom of the pyridine ring and one of the atoms of the deprotonated sulfamide group (either nitrogen or oxygen), forming a stable five- or six-membered chelate ring. researchgate.netmdpi.com
Structural modifications to the ligand have a profound effect on the resulting metal complex's geometry, stability, and properties. The introduction of substituents on the pyridine ring can sterically influence the coordination geometry, potentially forcing a deviation from ideal octahedral or square planar arrangements. wikipedia.org The electronic nature of these substituents also modulates the electron-donating ability of the pyridine nitrogen, which in turn affects the strength of the metal-ligand bond. mdpi.com Amide groups incorporated into heterocyclic bases like pyridine are known to be efficient scaffolds for binding metal ions. researchgate.net The coordination can lead to the formation of discrete mononuclear complexes or extend into one- or two-dimensional coordination polymers, depending on the ligand's structure and the metal ion's coordination preferences. mdpi.com
| Structural Modification | Effect on Coordination Behavior | Example Finding |
|---|---|---|
| Introduction of a second chelating group on the pyridine ring (e.g., at C6) | Increases ligand denticity, leading to more stable, pincer-type complexes. researchgate.net | Pyridine-2,6-dicarboxamide scaffolds create a well-defined N₃ pincer cavity for metal ions. researchgate.net |
| Addition of bulky substituents near the pyridine nitrogen | Can cause steric hindrance, leading to longer metal-nitrogen bonds or distorted coordination geometries. | Steric avoidance between ligand protons and other ligands is a known factor in transition metal pyridine complexes. wikipedia.org |
| Substitution with electron-withdrawing groups on the pyridine ring | Decreases the basicity of the pyridine nitrogen, potentially weakening the M-N bond but increasing the Lewis acidity of the metal center. | The reactivity of substituents is affected by the electron-deficient nature of the pyridine ring. researchgate.net |
| Modification of the N-substituent on the sulfamide group | Can influence intermolecular hydrogen bonding and crystal packing of the resulting metal complex. | The amide N-H group is a potent hydrogen bond donor, directing supramolecular assembly. nih.gov |
Combinatorial Approaches and High-Throughput Synthesis of Libraries
The exploration of the vast chemical space occupied by pyridine-2-sulfamic acid amide derivatives has been significantly accelerated by the adoption of combinatorial chemistry and high-throughput synthesis strategies. These approaches enable the rapid generation of large, diverse libraries of compounds, which can then be subjected to high-throughput screening to identify molecules with desired biological activities. The modular nature of the pyridine-2-sulfamic acid amide scaffold lends itself well to combinatorial library design, with diversification possible at multiple points, typically on the pyridine ring and the sulfamic acid amide nitrogen.
A notable example of a combinatorial approach involves the parallel synthesis of a substantial library of halo(het)arene sulfonamides, including numerous pyridine-2-sulfonamide (B152805) derivatives. chemrxiv.org This strategy leverages the reactivity of sulfonyl chlorides for amination with a diverse set of primary and secondary amines. chemrxiv.org The efficiency of such parallel synthesis campaigns is often evaluated by the synthesis success rate (SSR), which is the percentage of successful reactions yielding the pure target compound. chemrxiv.org
In one such library synthesis, a variety of sulfonyl chlorides were reacted with a large panel of amines to generate a diverse set of sulfonamides. The building blocks for this type of library are carefully selected to introduce a wide range of chemical properties.
Table 1: Representative Building Blocks for a Pyridine-2-Sulfonamide Focused Library
| Building Block Type | Examples |
|---|---|
| Pyridine-2-sulfonyl Chlorides | 6-Fluoropyridine-2-sulfonyl chloride |
| 4-Chloropyridine-3-sulfonyl chloride | |
| Pyridine-2-sulfonyl chloride | |
| Primary and Secondary Amines | 4-Fluorobenzylamine |
| Tetrahydro-2H-pyran-4-amine | |
| Morpholine |
The synthesis is typically carried out in a parallel format, often in 96-well plates, which allows for the simultaneous execution of a large number of individual reactions. The reaction of a pyridine-2-sulfonyl chloride with a primary or secondary amine in the presence of a base is a common and robust method for forming the desired sulfonamide bond.
For instance, the reaction of 6-fluoropyridine-2-sulfonyl chloride with a diverse set of amines can yield a sub-library of 6-fluoropyridine-2-sulfonamide (B44534) derivatives. The progress of these reactions and the purity of the resulting products can be monitored using high-throughput analytical techniques such as LC-MS.
Table 2: Example of a Synthesized Pyridine-2-Sulfonamide Sub-Library
| Pyridine-2-sulfonyl Chloride | Amine | Resulting Compound |
|---|---|---|
| 6-Fluoropyridine-2-sulfonyl chloride | 4-Fluorobenzylamine | 6-Fluoro-N-(4-fluorobenzyl)pyridine-2-sulfonamide |
The generation of such libraries provides a powerful tool for drug discovery and chemical biology. High-throughput screening of these compound collections against specific biological targets can rapidly identify "hit" compounds. These initial hits can then be further optimized through more focused, traditional medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. For example, a high-throughput, cell-based assay was used to screen for novel small molecule inhibitors of the Hypoxia Inducible Factor (HIF-1) pathway, leading to the identification of a lead compound that was subsequently optimized to improve its aqueous solubility. nih.gov One of the optimized analogs was N-[(8-methoxy-2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)pyridine-2-sulfonamide. nih.gov
While solution-phase parallel synthesis is a common approach, solid-phase synthesis methodologies have also been developed for the generation of sulfonamide libraries, offering advantages in terms of purification and automation. These methods often involve attaching a building block to a solid support, carrying out a series of reactions to build the desired molecule, and then cleaving the final product from the support.
The strategic design and synthesis of pyridine-2-sulfamic acid amide libraries, coupled with high-throughput screening, represent a cornerstone of modern drug discovery, enabling the efficient exploration of structure-activity relationships and the identification of novel therapeutic candidates.
Advanced Mechanistic Investigations of Reactions Involving Pyridine 2 Sulfamic Acid Amide
Detailed Reaction Kinetics and Rate Laws
Reaction kinetics provide a quantitative measure of how fast a reaction proceeds and reveal the mathematical relationship between the reaction rate and the concentration of the reactants. This information is fundamental to deciphering the reaction mechanism.
The kinetics of reactions involving Pyridine-2-sulfamic acid amide can be monitored using various analytical techniques. Spectroscopic methods such as UV-Vis and NMR spectroscopy are commonly employed to track the change in concentration of reactants or products over time. For instance, in a three-component condensation reaction to form 2-amidopyridines, a process structurally related to reactions Pyridine-2-sulfamic acid amide might undergo, researchers have used ¹⁹F NMR spectroscopy to monitor the depletion of a fluorine-containing starting material and the formation of an amide intermediate. nih.gov This allows for the collection of concentration versus time data, which is essential for determining the reaction rate.
The general approach involves setting up a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. The initial rate of the reaction is then measured for each experiment.
The data from kinetic studies are used to formulate a rate law, an equation that expresses the reaction rate as a function of reactant concentrations. The form of the rate law provides critical clues about the molecular events that occur in the slowest step of the reaction, known as the rate-determining step (RDS).
For a hypothetical reaction where Pyridine-2-sulfamic acid amide (A) reacts with a co-reactant (B) to form a product, the rate law would take the form:
Rate = k[A]ˣ[B]ʸ
Hypothetical Kinetic Data for a Reaction of Pyridine-2-sulfamic acid amide
This interactive table presents hypothetical initial rate data for a reaction involving Pyridine-2-sulfamic acid amide. Analyzing how the rate changes with reactant concentrations helps in determining the reaction order for each component.
| Experiment | [Pyridine-2-sulfamic acid amide] (mol/L) | [Co-reactant B] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.05 | 0.05 | 1.25 x 10⁻⁴ |
| 2 | 0.10 | 0.05 | 2.50 x 10⁻⁴ |
| 3 | 0.05 | 0.10 | 5.00 x 10⁻⁴ |
Solvent Effects and Reaction Medium Influence
The solvent in which a reaction is conducted is not merely an inert medium; it can profoundly influence the reaction's rate, selectivity, and even its mechanism. acs.org These effects arise from the differential solvation of the reactants, transition states, and intermediates. rsc.org
Impact of Protic vs. Aprotic Solvents
The choice of solvent, particularly the distinction between protic and aprotic solvents, can profoundly influence the reaction pathways and rates of reactions involving Pyridine-2-sulfamic acid amide. Protic solvents possess a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen) and can thus act as hydrogen bond donors. In contrast, aprotic solvents lack this capability.
In reactions involving pyridine (B92270) derivatives, the solvent's ability to donate hydrogen bonds can be a critical factor. For instance, in studies on the reactivity of pyridine carboxylic acids, a close structural analogue to pyridine-2-sulfamic acid amide, it has been observed that reaction rates are generally higher in protic solvents compared to aprotic solvents. researchgate.netresearchgate.net This can be attributed to the stabilization of the transition state through hydrogen bonding. The pyridine nitrogen, with its lone pair of electrons, can be solvated by protic solvents, which can influence its basicity and nucleophilicity. researchgate.net
For Pyridine-2-sulfamic acid amide, a protic solvent can engage in hydrogen bonding with both the pyridine nitrogen and the oxygen and nitrogen atoms of the sulfamic acid amide group. This interaction can stabilize charged intermediates or transition states, thereby accelerating the reaction. Conversely, in an aprotic solvent, these specific hydrogen bonding interactions are absent, which may lead to different reaction kinetics or even alternative reaction pathways. The polarity of the aprotic solvent would then play a more dominant role in stabilizing any charged species.
Table 1: Comparison of Expected Solvent Effects on Reactions of Pyridine-2-sulfamic Acid Amide
| Solvent Type | Key Characteristics | Potential Impact on Pyridine-2-sulfamic Acid Amide Reactions |
|---|
| Protic | Contains O-H or N-H bonds; can act as a hydrogen bond donor. | - Stabilization of anionic transition states through hydrogen bonding.
Role of Solvent Polarity and Hydrogen Bonding
The polarity of the solvent, in conjunction with its hydrogen bonding capability, dictates the solvation environment around the Pyridine-2-sulfamic acid amide molecule. Solvent polarity influences the solubility of reactants and can stabilize charged intermediates and transition states. In reactions of pyridine carboxylic acids, an increase in solvent polarity has been shown to increase reaction rates. researchgate.net
Hydrogen bonding plays a multifaceted role. Intramolecular hydrogen bonds can influence the conformation of the molecule, while intermolecular hydrogen bonds with the solvent can affect its reactivity. For sulfonamides, the N-H group is a hydrogen bond donor, and the sulfonyl oxygens are hydrogen bond acceptors. nih.govlookchem.com In the solid state, pyridine sulfonamides have been observed to form hydrogen-bonded dimers. nih.gov In solution, the extent of such interactions will be influenced by the solvent.
In a reaction involving Pyridine-2-sulfamic acid amide, a polar, protic solvent can effectively solvate both the pyridine ring and the sulfamic acid amide moiety. This can facilitate bond breaking and formation by stabilizing the developing charges in the transition state. For example, in a nucleophilic substitution reaction, a polar solvent can help to stabilize the leaving group. The ability of the solvent to form hydrogen bonds with the amide N-H and sulfonyl oxygens can also influence the electron density and reactivity of these groups. nih.gov
Table 2: Influence of Solvent Properties on Mechanistic Pathways
| Solvent Property | Influence on Pyridine-2-sulfamic Acid Amide | Mechanistic Implications |
|---|
| Polarity | - Solubilizes reactants and reagents.
Isotopic Labeling Studies for Pathway Confirmation
Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of atoms from reactants to products. By replacing an atom with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), chemists can follow the labeled atom's journey through the reaction sequence. This method provides unambiguous evidence for bond-making and bond-breaking steps.
While specific isotopic labeling studies on Pyridine-2-sulfamic acid amide are not widely reported, the principles can be inferred from studies on related pyridine and sulfonamide compounds. For instance, deuterium (B1214612) labeling has been used extensively to study the mechanisms of reactions involving pyridines. researchgate.netnih.gov In a hypothetical reaction of Pyridine-2-sulfamic acid amide, one could envision several applications of isotopic labeling:
Deuterium Labeling of the Amide N-H: Replacing the hydrogen on the amide nitrogen with deuterium could help to determine if this proton is involved in a rate-determining step, for example, through a kinetic isotope effect.
¹⁵N Labeling of the Pyridine Ring: Incorporating ¹⁵N into the pyridine ring would allow for the tracking of the pyridine moiety, confirming whether it remains intact or undergoes ring-opening or rearrangement during the reaction. nih.gov
¹⁸O Labeling of the Sulfonyl Group: Using ¹⁸O-labeled sulfonyl groups could elucidate the mechanism of reactions at the sulfur center, such as nucleophilic substitution, by determining the fate of the oxygen atoms.
These types of studies provide detailed mechanistic insights that are often unattainable through other methods. They can help to distinguish between proposed reaction pathways and provide a more complete picture of the chemical transformation at the molecular level. Recent advancements have also explored iridium-catalyzed ortho-deuteration of sulfonamides, showcasing a method for the selective introduction of deuterium labels in such molecules. acs.org
Future Perspectives and Emerging Research Directions
Development of Sustainable Synthetic Methodologies
The chemical industry's shift towards green chemistry principles is a primary driver for innovation in synthetic organic chemistry. ucl.ac.uk Traditional methods for amide bond formation often rely on stoichiometric activating reagents and hazardous solvents, leading to significant waste generation. ucl.ac.uk Future research on Pyridine-2-sulfamic acid amide will increasingly prioritize the development of sustainable and efficient synthetic routes.
Key green chemistry approaches that are expected to be adapted for the synthesis of Pyridine-2-sulfamic acid amide and its analogues include:
Biocatalysis: The use of enzymes, such as lipases (e.g., Candida antarctica lipase (B570770) B), offers a highly efficient and environmentally benign method for direct amidation. nih.gov These enzymatic strategies can operate in green solvents like cyclopentyl methyl ether (CPME) and often proceed with high conversion rates and yields, eliminating the need for extensive purification steps. nih.gov
Catalytic Direct Amidation: There is a growing interest in catalytic methods that form amide bonds directly from carboxylic acids and amines, with the only byproduct being water. sciepub.com Catalysts like boric acid have proven effective for this transformation, and exploring similar catalysts for sulfamic acid derivatives could significantly reduce the atom economy issues of classical methods. sciepub.com
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, represent a powerful tool for building molecular complexity efficiently. rasayanjournal.co.in Applying MCRs to construct the pyridine-sulfonamide framework could streamline synthesis, reduce waste, and shorten reaction times. rasayanjournal.co.in
Alternative Energy Sources: Techniques such as microwave-assisted and ultrasonic synthesis are known to accelerate reaction rates, improve yields, and reduce energy consumption. rasayanjournal.co.in Applying these methods to the synthesis of Pyridine-2-sulfamic acid amide could offer significant process improvements over conventional heating.
| Sustainable Strategy | Key Advantages | Potential Application for Pyridine-2-sulfamic acid amide |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, biodegradable catalyst, reduced byproducts. nih.gov | Direct coupling of a pyridine-2-sulfonic acid precursor with an amine source. |
| Direct Catalytic Amidation | High atom economy (water is the only byproduct), use of simpler starting materials. sciepub.com | Boric acid or other novel catalysts for forming the sulfamic acid amide bond. |
| Multicomponent Reactions | Increased efficiency, reduced waste, rapid generation of molecular diversity. rasayanjournal.co.in | One-pot synthesis from simple pyridine (B92270), sulfur, and amine-containing precursors. |
| Microwave/Ultrasound | Shorter reaction times, improved yields, lower energy consumption. rasayanjournal.co.in | Acceleration of key synthetic steps, particularly the formation of the S-N bond. |
Integration of Advanced Computational Techniques for Predictive Modeling
Computational chemistry is an indispensable tool in modern molecular design and discovery. Integrating advanced computational techniques will be crucial for accelerating research into Pyridine-2-sulfamic acid amide. These methods allow for the in silico prediction of molecular properties, reaction mechanisms, and biological activities, thereby guiding experimental efforts and reducing the time and cost of laboratory work.
Emerging computational approaches applicable to this compound class include:
Quantum Mechanics (QM): QM calculations can elucidate reaction mechanisms, predict transition states, and determine the electronic properties of molecules. mdpi.comacs.org This can be used to understand the reactivity of the Pyridine-2-sulfamic acid amide scaffold and to design more efficient synthetic pathways. For example, QM cluster models can reveal how the sulfamide (B24259) function interacts with metal ions in metalloenzymes, which is critical for designing potent inhibitors. acs.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. This is particularly valuable for studying how Pyridine-2-sulfamic acid amide derivatives might bind to biological targets, such as enzymes or receptors, and for assessing the stability of such interactions. jchemlett.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and biological activity. jchemlett.com By developing QSAR models for a series of Pyridine-2-sulfamic acid amide derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis.
ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is now a standard part of the drug discovery process. mdpi.com Applying these predictive models early in the design phase can help identify and eliminate molecules with unfavorable pharmacokinetic profiles, focusing resources on compounds with a higher probability of success. rsc.org
| Computational Technique | Primary Application | Relevance to Pyridine-2-sulfamic acid amide Research |
| Quantum Mechanics (QM) | Elucidating reaction pathways, calculating electronic properties. mdpi.comacs.org | Optimizing synthetic conditions and understanding electronic contributions to target binding. |
| Molecular Dynamics (MD) | Simulating molecular motion and binding stability. jchemlett.com | Predicting the binding mode and residence time of derivatives in biological targets. |
| QSAR | Predicting biological activity from chemical structure. jchemlett.com | Guiding the design of new analogues with enhanced potency. |
| In Silico ADMET | Predicting pharmacokinetic and toxicity profiles. mdpi.comrsc.org | Early-stage filtering of candidates to improve the chances of developing viable molecules. |
Exploration of Novel Catalytic Systems
The pyridine and amide moieties are both privileged structures in catalysis. Future research will likely explore the use of Pyridine-2-sulfamic acid amide itself as a ligand in novel catalytic systems or as a substrate in new catalytic transformations.
As a Ligand in Homogeneous Catalysis: The pyridine nitrogen and the sulfamic acid amide group provide potential coordination sites for metal centers. Designing catalysts where Pyridine-2-sulfamic acid amide acts as a bidentate ligand could lead to new reactivity and selectivity in a variety of transformations, such as cross-coupling reactions or asymmetric hydrogenation. mdpi.com
Organocatalysis: Chiral pyridine derivatives, particularly pyridine-N-oxides, have emerged as powerful organocatalysts for asymmetric synthesis. rsc.org Investigating chiral versions of Pyridine-2-sulfamic acid amide as organocatalysts could unlock new enantioselective reactions.
Heterogeneous Catalysis: Immobilizing Pyridine-2-sulfamic acid amide onto a solid support, such as functionalized magnetic nanoparticles, could create a recyclable heterogeneous catalyst. researchgate.net The sulfamic acid group, in particular, can act as a solid acid catalyst for various organic transformations, such as the synthesis of pyrroles or quinolines. researchgate.netwalshmedicalmedia.com A process for producing pyridine carboxylic acid amides using a solid heterogeneous catalyst that can be regenerated and reused has been developed, highlighting a green chemistry approach. justia.com
Design of Multifunctional Pyridine-2-sulfamic Acid Amide Architectures
The concept of molecular hybridization, which involves combining two or more distinct pharmacophores into a single molecule, is a promising strategy for developing agents with multiple functions or improved activity. The Pyridine-2-sulfamic acid amide scaffold is an excellent platform for such designs.
Future work will focus on creating multifunctional architectures by strategically functionalizing the pyridine ring or the amide nitrogen. This could involve coupling the core structure with other known bioactive heterocyclic systems (e.g., indole, thiazole, pyran) or functional groups known to impart specific properties. mdpi.comresearchgate.netresearchgate.net For example, the design of novel supramolecular synthons based on sulfonamide-pyridine or sulfonamide-amide interactions can guide the creation of cocrystals with tunable physical properties. researchgate.net By exploring the synthetic scope of coupling reactions, researchers can generate libraries of novel compounds. nih.govnih.gov These multifunctional molecules could be designed to act as:
Dual-Target Inhibitors: By incorporating a second pharmacophore, a single molecule could be designed to inhibit two different biological targets simultaneously, which can be advantageous for treating complex diseases.
Catalytic Drugs: A molecule could be designed with one part acting as a therapeutic agent and another part possessing catalytic activity, perhaps to activate a pro-drug in situ.
Theranostic Agents: This involves integrating a diagnostic moiety (e.g., a fluorescent tag or a metal-chelating group for imaging) with the therapeutic Pyridine-2-sulfamic acid amide structure, allowing for simultaneous treatment and monitoring.
This approach moves beyond single-purpose molecules and towards the creation of sophisticated molecular systems with tailored, multifunctional properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
